N-Benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride
Description
Properties
IUPAC Name |
4-N-benzyl-4-N-ethylcyclohexane-1,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.ClH/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(16)9-11-15;/h3-7,14-15H,2,8-12,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEKCVKEXRRWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-Benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride typically involves the reaction of N-benzyl-N-ethylamine with cyclohexane-1,4-diamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-Benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
N-Benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride exhibits a wide range of applications across multiple scientific domains:
Biological Research
This compound is significant in biological studies, particularly in:
- Enzyme Inhibition Studies: It can interact with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
- Protein Binding Studies: Understanding how this compound binds to proteins can help elucidate its biological activity and potential pharmacological effects .
Medicinal Chemistry
Research indicates that derivatives of cyclohexane-1,4-diamine have potential applications in drug development for treating conditions such as diarrhea and irritable bowel syndrome. The unique structure of this compound may enhance the efficacy of such treatments .
Chemical Synthesis
As a versatile building block, this compound is used in the synthesis of more complex molecules within the field of organic chemistry. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of specialty chemicals and materials .
Material Science
In material science, this compound is explored for its properties in developing new materials with specific characteristics due to its unique molecular structure.
Case Study 1: Enzyme Inhibition
A study focused on the enzyme inhibition properties of this compound revealed its potential as an inhibitor for specific enzymes involved in metabolic pathways. The results indicated that modifications to the compound could enhance its inhibitory effects, suggesting avenues for further drug development.
Case Study 2: Drug Development
Research published on cyclohexane derivatives highlighted their therapeutic potential against gastrointestinal disorders. This compound was identified as a lead compound due to its favorable binding affinity to target receptors associated with these conditions .
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-Benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride can be compared with other similar compounds, such as:
- N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride
- N-benzyl-N-methylethanamine hydrochloride
- N-cyclohexyl-N-methylethane-1,2-diamine
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of benzyl and ethyl groups attached to the cyclohexane-1,4-diamine core, which imparts distinct chemical and biological properties .
Biological Activity
N-Benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, applications in research, and comparative analysis with similar compounds.
This compound is synthesized through the reaction of N-benzyl-N-ethylamine with cyclohexane-1,4-diamine. The compound exhibits various chemical properties that enable its use in biological studies and industrial applications. Its structure allows for interactions with biological targets, potentially influencing enzyme activity and protein binding.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. The precise mechanisms are still under investigation, but initial findings suggest it may act as an enzyme inhibitor in certain biochemical pathways.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, which is crucial for understanding its potential therapeutic applications. For example, studies have shown that this compound can affect enzyme kinetics in vitro, demonstrating its role as an inhibitor in biochemical reactions .
Protein Binding Studies
The compound's ability to bind proteins has been explored in various studies. This interaction is significant as it can alter the pharmacokinetics of drugs and affect their therapeutic efficacy. Binding affinity studies indicate that this compound may exhibit a strong affinity for certain protein targets, which could be leveraged in drug design .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N,N-Dimethyl-cyclohexane-1,4-diamine dihydrochloride | Dimethyl groups on nitrogen | Moderate enzyme inhibition |
| N-benzyl-N-methylethanamine hydrochloride | Benzyl and methyl groups | Antimicrobial properties |
| N-cyclohexyl-N-methylethane-1,2-diamine | Cyclohexyl and methyl groups | Limited enzyme interaction |
The distinct combination of benzyl and ethyl groups in this compound contributes to its unique biological properties compared to these analogs .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Enzyme Kinetics : A study demonstrated that this compound inhibited a specific enzyme involved in metabolic pathways, leading to altered substrate turnover rates .
- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines through mechanisms involving apoptosis induction .
- Antimicrobial Properties : Some research indicates that this compound may possess antimicrobial activity against Gram-positive bacteria, making it a candidate for further development as an antibiotic agent .
Q & A
Q. What are the common synthetic routes for preparing N-Benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride?
The synthesis typically involves alkylation or reductive amination of cyclohexane-1,4-diamine precursors. For example:
- Alkylation : Reacting trans-cyclohexane-1,4-diamine with benzyl and ethyl halides in a polar aprotic solvent (e.g., THF) under inert conditions. The reaction may require catalytic bases like sodium hydride to deprotonate the amine intermediates .
- Hydrochloride formation : After alkylation, the product is treated with HCl in ethanol to precipitate the hydrochloride salt, followed by filtration and drying .
- Key considerations : Control reaction stoichiometry to avoid over-alkylation. Monitor progress via TLC or HPLC.
Q. How can the purity of this compound be optimized?
- Recrystallization : Use ethanol/water mixtures to recrystallize the hydrochloride salt, leveraging solubility differences between the product and unreacted starting materials .
- Chromatography : Employ reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% TFA) for analytical purity checks. Preparative HPLC is recommended for isolating high-purity batches (>98%) .
- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation .
Q. What analytical methods are suitable for structural characterization?
- NMR spectroscopy : and NMR in DO or DMSO-d to confirm the cyclohexane backbone, benzyl/ethyl substituents, and protonation state. Compare with reference spectra of similar diamine hydrochlorides .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion ([M+H]) and isotopic pattern. The exact mass should match the theoretical value (e.g., 258.1106 Da for related diamines) .
- X-ray crystallography : For resolving stereochemistry (e.g., trans/cis configurations) if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers identify pharmacological targets for this compound?
- Receptor profiling : Screen against GPCRs (e.g., CXCR4) using radioligand binding assays, as structurally related diamines (e.g., AMD070 hydrochloride) exhibit antagonist activity .
- Enzyme inhibition studies : Test against amine oxidases or phosphatases via fluorometric or colorimetric assays (e.g., pNPP substrate for phosphatases) .
- Computational docking : Use molecular modeling software (e.g., AutoDock Vina) to predict interactions with targets like the serotonin transporter or histamine receptors .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Most diamines remain stable up to 200°C but may degrade at higher temperatures .
- pH-dependent stability : Perform accelerated stability studies in buffers (pH 1–12) at 40°C. Monitor degradation via HPLC; hydrochloride salts are typically stable in acidic conditions but hydrolyze in alkaline media .
- Light sensitivity : Store in amber vials if UV-Vis spectroscopy (λmax ~255 nm) indicates photodegradation .
Q. How can contradictory data on biological activity be resolved?
- Purity verification : Re-analyze batches with conflicting results using LC-MS to detect impurities (e.g., unreacted amines or byproducts) that may interfere with assays .
- Assay optimization : Validate cell-based assays with positive/negative controls (e.g., known CXCR4 inhibitors for AMD070 analogs) to rule out false positives .
- Batch-to-batch consistency : Standardize synthetic protocols (e.g., reaction time, purification steps) to minimize variability .
Q. What strategies are effective for separating enantiomers of this compound?
- Chiral chromatography : Use a Chiralpak® IA column with hexane/isopropanol mobile phases. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
- Diastereomeric salt formation : React the racemic mixture with a chiral resolving agent (e.g., L-tartaric acid) and recrystallize the diastereomeric salts .
- Stereoselective synthesis : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) during the alkylation step to directly synthesize the desired enantiomer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
